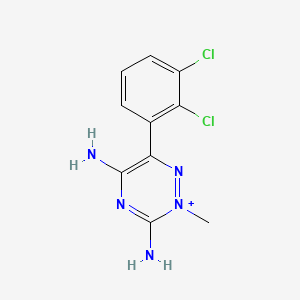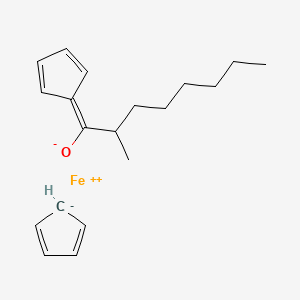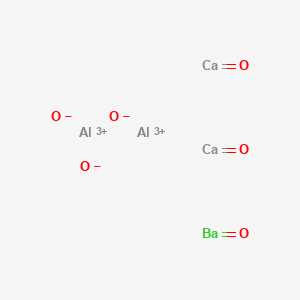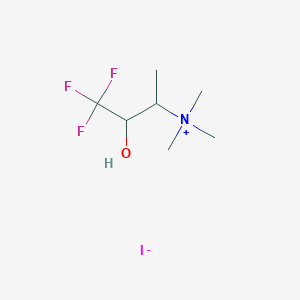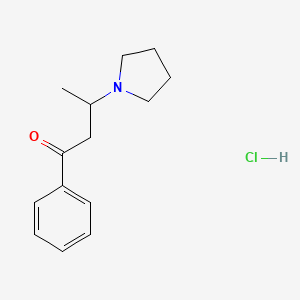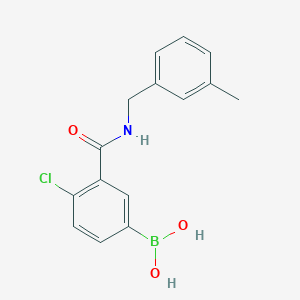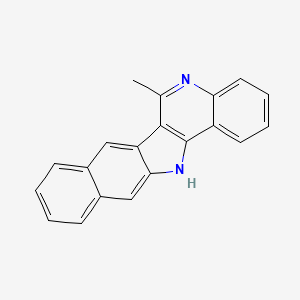
2-(tert-Dodecylthio)ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(tert-Dodecylthio)ethanol is an organic compound with the molecular formula C14H30OS. It is characterized by the presence of a hydroxyl group (-OH) attached to an ethyl chain, which is further bonded to a tert-dodecylthio group. This compound is used in various industrial and scientific applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
2-(tert-Dodecylthio)ethanol can be synthesized through the reaction of tert-dodecyl mercaptan with ethylene oxide. The reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product yield. The process involves the nucleophilic attack of the sulfur atom in tert-dodecyl mercaptan on the ethylene oxide, resulting in the formation of this compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, leading to higher efficiency and product consistency. The use of catalysts may also be employed to enhance the reaction rate and yield.
化学反応の分析
Types of Reactions
2-(tert-Dodecylthio)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alkanes or other reduced derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are employed for substitution reactions.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Alkanes or alcohols.
Substitution: Alkyl halides or other substituted derivatives.
科学的研究の応用
2-(tert-Dodecylthio)ethanol has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a stabilizer in various chemical reactions.
Biology: Employed in the study of biochemical pathways and as a component in certain biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of surfactants, lubricants, and other industrial chemicals.
作用機序
The mechanism of action of 2-(tert-Dodecylthio)ethanol involves its interaction with molecular targets through its hydroxyl and thioether functional groups. These interactions can lead to the modulation of biochemical pathways, enzyme activities, and cellular processes. The compound’s ability to undergo oxidation and reduction reactions also plays a role in its biological and chemical effects.
類似化合物との比較
Similar Compounds
2-(tert-Butylthio)ethanol: Similar structure but with a tert-butyl group instead of a tert-dodecyl group.
2-(tert-Octylthio)ethanol: Contains a tert-octyl group instead of a tert-dodecyl group.
2-(tert-Hexylthio)ethanol: Features a tert-hexyl group in place of the tert-dodecyl group.
Uniqueness
2-(tert-Dodecylthio)ethanol is unique due to its longer alkyl chain, which imparts distinct physical and chemical properties. This longer chain can influence the compound’s solubility, reactivity, and interaction with other molecules, making it suitable for specific applications where shorter-chain analogs may not be effective.
特性
CAS番号 |
64391-41-9 |
|---|---|
分子式 |
C14H30OS |
分子量 |
246.45 g/mol |
IUPAC名 |
2-(2-methylundecan-2-ylsulfanyl)ethanol |
InChI |
InChI=1S/C14H30OS/c1-4-5-6-7-8-9-10-11-14(2,3)16-13-12-15/h15H,4-13H2,1-3H3 |
InChIキー |
KPHSPHQXTGVZDP-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCC(C)(C)SCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


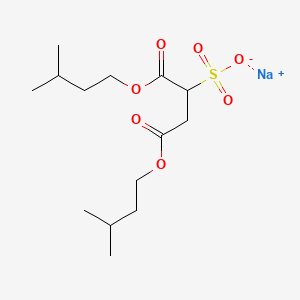
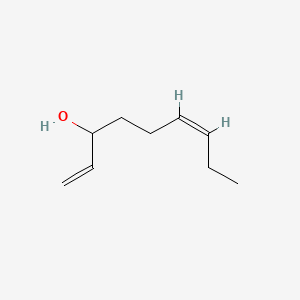

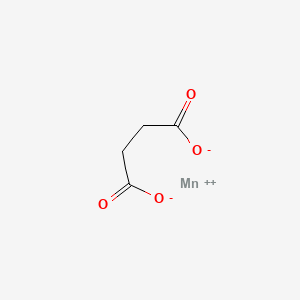
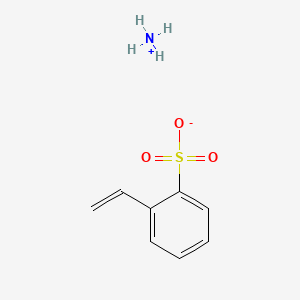
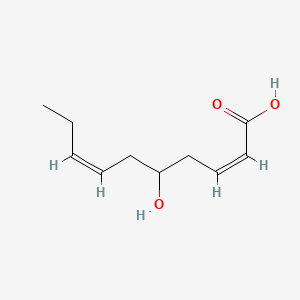
![3-Hydroxy-10-methoxy-[1]benzofuro[3,2-c]chromen-6-one](/img/structure/B12648070.png)
